tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Description
tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate is an organic compound with the molecular formula C13H23NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a cyclobutyl ring with four methyl groups and a tert-butyl carbamate group.
Properties
IUPAC Name |
tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8H,1-7H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHLXCVLZVFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1=O)(C)C)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134107 | |
| Record name | Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-88-4 | |
| Record name | Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of the cyclobutyl ketone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides steric hindrance, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: This compound has a similar structure but with a hydroxyl group instead of a ketone.
tert-Butyl carbamate: A simpler compound with a tert-butyl group attached to a carbamate.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a cyclobutyl ring.
Uniqueness
tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate is unique due to its combination of a cyclobutyl ring with four methyl groups and a tert-butyl carbamate group. This structure provides distinct steric and electronic properties, making it valuable in various chemical and biological applications .
Biological Activity
tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula: C₉H₁₅N₁O₃
- Molecular Weight: 185.22 g/mol
- CAS Number: 154748-49-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that certain carbamate derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.
-
Enzyme Inhibition
- Carbamates are known to interact with enzymes such as acetylcholinesterase. Research suggests that the steric hindrance provided by the tert-butyl group may influence the binding affinity and inhibition potential of this compound.
-
Neuroprotective Effects
- Some derivatives of carbamates have been investigated for neuroprotective effects in models of neurodegenerative diseases. The unique structure of this compound may offer similar protective benefits.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial properties of various carbamates, derivatives similar to this compound were tested against Staphylococcus aureus and E. coli. Results indicated significant inhibition zones, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Enzyme Interaction
Research focused on the interaction of carbamate derivatives with acetylcholinesterase revealed that modifications to the carbamate structure could enhance inhibitory effects. The bulky tert-butyl group in this compound may provide favorable sterics for enzyme binding.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that certain carbamate derivatives could reduce neuroinflammation and improve cognitive function. The exact role of this compound remains to be elucidated but suggests a promising avenue for research.
Q & A
Q. What are the established synthetic routes for tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate?
The synthesis typically involves multi-step protocols under controlled conditions. A common approach includes:
- Step 1 : Formation of the cyclobutane core via [2+2] cycloaddition or ring-contraction reactions.
- Step 2 : Introduction of the oxo group at the 3-position using oxidation agents like Jones reagent or catalytic methods.
- Step 3 : Carbamate installation via reaction of the amine intermediate with tert-butyl carbonate in the presence of a base (e.g., triethylamine) .
- Step 4 : Final purification via column chromatography or recrystallization.
Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of the carbamate group.
- Monitor reaction progress using TLC or HPLC .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on a combination of analytical techniques:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR (¹H, ¹³C) | Confirm backbone structure and substituent positions | Cyclobutyl proton signals (δ 1.2–1.8 ppm), tert-butyl singlet (δ 1.4 ppm), carbonyl resonance (δ 170–175 ppm) . |
| Mass Spectrometry (HRMS) | Verify molecular formula | Exact mass matching C₁₃H₂₃NO₃ (theoretical: 265.1678) . |
| IR Spectroscopy | Identify functional groups | Stretching bands for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) . |
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How does the steric hindrance of the tetramethylcyclobutyl ring influence reactivity?
The 2,2,4,4-tetramethyl substitution imposes significant steric constraints:
- Reduced Nucleophilicity : Hinders attack at the carbamate carbonyl group.
- Stability : Enhances resistance to hydrolysis under acidic/basic conditions compared to less-substituted analogs .
- Selectivity in Reactions : Favors reactions with small electrophiles (e.g., methylating agents) over bulkier reagents .
Experimental Validation : Compare kinetic data for hydrolysis of tert-butyl carbamates with varying substituents using HPLC monitoring .
Q. What computational strategies predict biological activity or binding modes?
- Molecular Docking : Screen against therapeutic targets (e.g., kinases) using software like AutoDock Vina. The oxo group may form hydrogen bonds with catalytic residues .
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack on the carbamate group .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize targets for in vitro testing .
Q. How can contradictory data on reaction yields be resolved?
Contradictions often arise from subtle differences in experimental conditions. For example:
- Case Study : Yield discrepancies in carbamate formation (40–75%) may stem from:
- Base Choice : Triethylamine vs. DBU (higher yields with stronger bases).
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may promote side reactions .
- Resolution : Conduct controlled experiments varying one parameter at a time, with LC-MS monitoring of intermediates .
Methodological Tables
Q. Table 1: Optimization of Carbamate Installation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 58 |
| DBU | THF | 40 | 72 |
| NaH | DMF | 0 → 25 | 65 |
Q. Table 2: Key Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Hydrogen Bonding | N-H···O (2.01 Å) |
| Torsion Angles | C-N-C-O: 175° |
| Based on crystal structures of related carbamates . |
Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
